1,5,5-trimethylpiperazin-2-one
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Overview
Description
1,5,5-Trimethylpiperazin-2-one is a nitrogen-containing heterocyclic compound. It is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound features a six-membered ring with two nitrogen atoms and three methyl groups attached, making it a unique structure within the piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5-Trimethylpiperazin-2-one can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields . Another method involves the use of chloro allenylamide, primary amine, and aryl iodide in a cascade, metal-promoted transformation . This one-pot process allows the formation of three bonds, making it efficient for combinatorial synthesis.
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted piperazinones, which can be further functionalized for specific applications in medicinal chemistry.
Scientific Research Applications
1,5,5-Trimethylpiperazin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 1,5,5-trimethylpiperazin-2-one involves its interaction with specific molecular targets. It can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperazine: Another piperazine derivative with similar structural features but different biological activities.
Piperazin-2-one Derivatives: These compounds share the piperazinone core but differ in their substitution patterns and pharmacological properties.
Uniqueness
1,5,5-Trimethylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
1784205-14-6 |
---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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